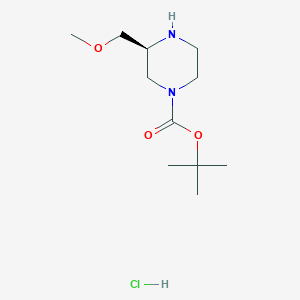![molecular formula C16H22N2O3 B8190218 4-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane](/img/structure/B8190218.png)
4-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane is a chemical compound with the molecular formula C16H22N2O3. It is also known by its IUPAC name, benzyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate . This compound is characterized by its spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Métodos De Preparación
The synthesis of 4-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This involves the reaction of a suitable diol with a diamine under acidic conditions to form the spirocyclic intermediate.
Introduction of the benzyl protecting group: The intermediate is then reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine to introduce the benzyl protecting group.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Análisis De Reacciones Químicas
4-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
4-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: This compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which can lead to the development of new therapeutic agents.
Medicine: Research into its pharmacological properties has shown potential for the development of drugs targeting specific diseases, including cancer and neurological disorders.
Mecanismo De Acción
The mechanism of action of 4-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane involves its interaction with specific molecular targets within cells. The compound can bind to proteins and enzymes, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in disease progression, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
4-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane can be compared with other similar spirocyclic compounds, such as:
4-Boc-9-oxa-1,4-diaza-spiro[5.5]undecane: This compound has a tert-butyl protecting group instead of a benzyl group, which can affect its reactivity and applications.
9-oxa-1,4-diaza-spiro[5.5]undecane: This compound lacks the protecting group, making it more reactive but less stable under certain conditions.
The uniqueness of 4-Cbz-9-oxa-1,4-diaza-spiro[5
Propiedades
IUPAC Name |
benzyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-15(21-12-14-4-2-1-3-5-14)18-9-8-17-16(13-18)6-10-20-11-7-16/h1-5,17H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXQXYOXEQOKFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CN(CCN2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl (4aR,7aS)-1,2,3,4a,5,6,7,7a-octahydrocyclopenta[b]pyrazine-4-carboxylate](/img/structure/B8190162.png)







![(R)-Octahydro-pyrido[1,2-a]pyrazin-6-one](/img/structure/B8190237.png)
